molecular formula C9H9NO2 B1178018 Anticataracticum CAS No. 138240-73-0

Anticataracticum

Cat. No.: B1178018
CAS No.: 138240-73-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cataracts, characterized by opacification of the ocular lens, are linked to oxidative stress, age-related metabolic changes, and UV exposure.

Properties

CAS No.

138240-73-0

Molecular Formula

C9H9NO2

Synonyms

Anticataracticum

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis is structured based on general guidelines for scientific comparisons (e.g., composition, efficacy, mechanisms) as outlined in the evidence .

Table 1: Structural and Functional Comparison

Compound Primary Mechanism Efficacy (In Vitro/In Vivo) Safety Profile Key Limitations
"Anticataracticum" Hypothetical: Antioxidant/Protein stabilization N/A N/A Lack of clinical trial data
L-Carnosine Chelates metal ions, reduces glycation Moderate (delays progression) Low toxicity Poor corneal penetration
N-Acetylcarnosine Prodrug of L-carnosine, enhanced bioavailability High (improves lens clarity) Well-tolerated Requires prolonged use
Lanosterol Dissolves amyloid aggregates Promising in animal models Undefined long-term effects Limited human trials

Key Findings from Comparative Studies

Mechanistic Diversity: L-Carnosine and its derivatives primarily act via antioxidant pathways but face bioavailability challenges . Lanosterol targets protein aggregation, a novel mechanism with preclinical success but unproven in humans .

Efficacy Metrics: N-Acetylcarnosine outperforms L-carnosine due to enhanced corneal penetration, demonstrating the importance of pharmacokinetic optimization . "this compound" would require rigorous in vivo testing to validate its proposed advantages .

Safety and Tolerability: Existing compounds like N-acetylcarnosine exhibit favorable safety profiles, whereas lanosterol’s long-term effects remain uncertain .

Methodological Considerations for Future Research

Per the evidence, robust comparisons require:

  • Standardized Assays : Quantify oxidative stress markers (e.g., glutathione levels) and protein aggregation kinetics to enable cross-study comparisons .
  • Clinical Trial Design : Incorporate blinding, placebo controls, and objective endpoints (e.g., Lens Opacities Classification System III) to reduce bias .
  • Data Transparency : Publish raw datasets and negative results to avoid publication bias, as emphasized in reproducibility guidelines .

Limitations of Current Evidence

The provided materials lack specific data on "this compound," necessitating reliance on generalized frameworks for comparative analysis. For instance, underscores the need to specify compound purity and dominant impurities—critical for validating efficacy claims. Similarly, highlights the importance of detailed experimental protocols, which are absent here .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.